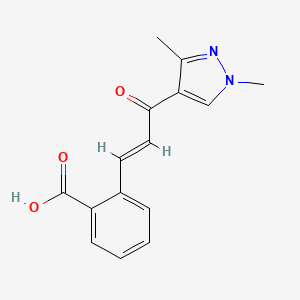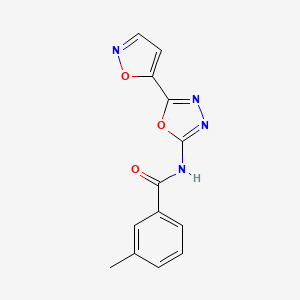
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide” is a compound that belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . One method reported by Huang et al. (2014) involves an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst . This method has advantages of easier work-up, mild reaction condition, high yields, and shorter reaction time .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds containing the oxazole, isoxazole and oxadiazoles rings have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry . They have shown significant potential as anticancer agents .
Antibacterial Activity
Oxadiazole-based compounds have shown promising antibacterial activity against various bacterial strains . For instance, Patel et al. synthesized a series of oxazole-based derivatives and examined their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli .
Antiviral Activity
Isoxazole-based compounds have been found to have broad applications in drug discovery, including antiviral properties . Lee et al. synthesized some 5-isoxazol-5-yl-2ʹ-deoxyuridines and evaluated their activity against 12 different viruses .
Anti-Inflammatory Activity
Isoxazole and its derivatives have shown potential as anti-inflammatory agents . This makes them valuable for the development of new drugs to treat inflammatory diseases.
Antifungal Activity
Oxadiazole-based compounds have also demonstrated antifungal properties . They have been used against various diseases, showing their importance for the development as potential pharmaceutical agents .
Antidiabetic Activity
Oxadiazole-based compounds have been studied for their antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs.
Antidepressant Activity
Isoxazole-based compounds have shown potential as antidepressants . This makes them valuable for the development of new drugs to treat depressive disorders.
Immunosuppressant Activity
Isoxazole-based compounds have shown potential as immunosuppressants . This makes them valuable for the development of new drugs to treat autoimmune diseases and to prevent organ transplant rejection.
Safety and Hazards
The safety data sheet for a similar compound, Isoxazol-5-ylmethyl-methyl-amine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propiedades
IUPAC Name |
3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-3-2-4-9(7-8)11(18)15-13-17-16-12(19-13)10-5-6-14-20-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIJQLHTFIIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)
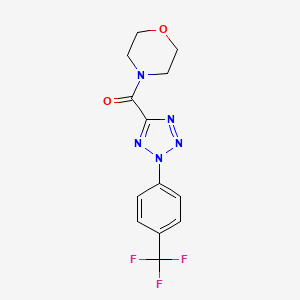
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)
![[4-(4-Ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2501672.png)
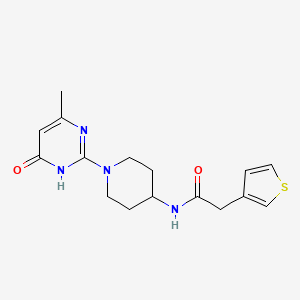
![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)
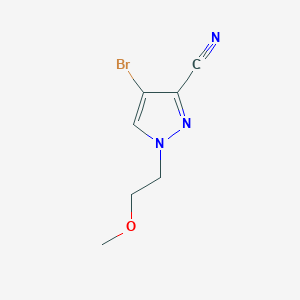
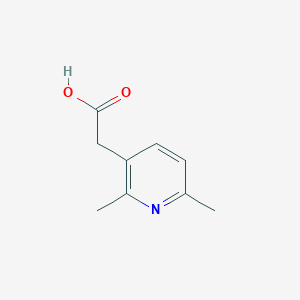
![2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501681.png)
![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)
![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)
